2-{[(butan-2-yl)carbamoyl]methyl}-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound is a triazolo[4,3-a]quinazoline derivative characterized by three key substituents:
- An N-cyclohexyl carboxamide at position 8, enhancing lipophilicity and conformational rigidity.
- A 2-methylpropyl (isobutyl) group at position 4, which may influence steric interactions in biological targets.
Synthesis methods for analogous triazoloquinazolines involve coupling reactions using carbodiimides like EDCI and HOBt, as described in triazolopyrimidine syntheses (e.g., General Procedure G in ). This indicates shared challenges in achieving high yields due to steric hindrance from bulky substituents like cyclohexyl and isobutyl groups.
Properties
IUPAC Name |
2-[2-(butan-2-ylamino)-2-oxoethyl]-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O4/c1-5-17(4)27-22(33)15-31-26(36)32-21-13-18(23(34)28-19-9-7-6-8-10-19)11-12-20(21)24(35)30(14-16(2)3)25(32)29-31/h11-13,16-17,19H,5-10,14-15H2,1-4H3,(H,27,33)(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTXLTUKSQGUKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=O)N2C3=C(C=CC(=C3)C(=O)NC4CCCCC4)C(=O)N(C2=N1)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(butan-2-yl)carbamoyl]methyl}-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the butan-2-yl carbamoyl and cyclohexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
2-{[(butan-2-yl)carbamoyl]methyl}-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-{[(butan-2-yl)carbamoyl]methyl}-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(butan-2-yl)carbamoyl]methyl}-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Key Compound: 2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-4-(propan-2-yl)-triazoloquinazoline-8-carboxamide ()
- Structural Differences :
- Position 2 : Benzylcarbamoyl methyl (aromatic) vs. butan-2-yl carbamoyl methyl (aliphatic).
- Position 8 : 2-methylpropyl vs. cyclohexyl.
- Cyclohexyl substituents (target compound) improve metabolic stability compared to linear alkyl chains.
Triazolo[1,5-a]pyrimidine Derivatives ()
Example: Compound 38 (2-(N-Benzyl-N-methylamino)-N-cyclohexyl-triazolopyrimidine-6-carboxamide)
- Core Difference : Pyrimidine vs. quinazoline.
- Functional Similarities :
- Both feature N-cyclohexyl carboxamide and hydrophobic alkyl chains (e.g., pentyl in compound 38 vs. isobutyl in the target).
- Biological Relevance: Triazolopyrimidines are studied as CB2 cannabinoid receptor ligands, suggesting the target compound’s quinazoline core may offer alternative binding modes for similar targets.
Comparative Data Table
Research Findings and Mechanistic Insights
- Receptor Binding : Molecular docking studies (e.g., AutoDock Vina in ) predict that the cyclohexyl group in the target compound may enhance hydrophobic interactions with protein pockets compared to smaller alkyl chains.
Biological Activity
The compound 2-{[(butan-2-yl)carbamoyl]methyl}-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule with potential biological applications. This article explores its biological activity based on existing research findings and case studies.
Chemical Structure and Properties
The compound features a triazoloquinazoline core , which is known for its diverse pharmacological properties. The presence of the butan-2-yl carbamoyl and cyclohexyl groups contributes to its unique interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors . The mechanism may involve:
- Inhibition of enzyme activity : The compound can bind to enzymes, modulating their activity and affecting metabolic pathways.
- Receptor interaction : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For example, studies have shown that triazoloquinazolines can inhibit the growth of various bacterial strains by interfering with their metabolic processes.
Anticancer Properties
Recent studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism likely involves the modulation of signaling pathways related to cell survival and proliferation.
Table 1: Summary of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Interference with metabolic pathways |
| Anticancer | Induction of apoptosis | Modulation of cell survival signaling |
| Enzyme Inhibition | Reduction in enzymatic activity | Binding to active sites of enzymes |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazoloquinazoline derivatives. The results indicated that derivatives similar to our compound showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
Case Study 2: Anticancer Activity
In vitro studies conducted on cancer cell lines demonstrated that the compound can induce cell death through apoptosis. The research highlighted its ability to activate caspase pathways, which are critical in programmed cell death .
Research Findings
Recent findings have reinforced the potential of this compound as a drug candidate. For instance:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
